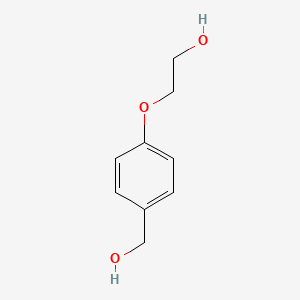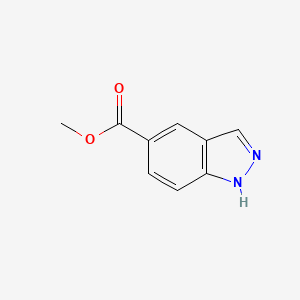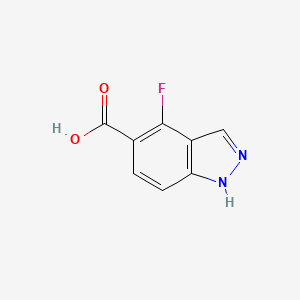
(Isoquinolin-8-il)metanol
Descripción general
Descripción
(Isoquinolin-8-yl)methanol is a chemical compound with the molecular formula C10H9NO. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound.
Aplicaciones Científicas De Investigación
(Isoquinolin-8-yl)methanol has several applications in scientific research:
Mecanismo De Acción
Target of Action
(Isoquinolin-8-yl)methanol is a derivative of isoquinoline, a class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring . .
Mode of Action
Isoquinoline derivatives have been known to exhibit a wide range of biological activities . For instance, isoquinolones, a class of isoquinoline derivatives, have been synthesized via intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems
Biochemical Pathways
Isoquinoline derivatives have been associated with various biological and physiological activities . For instance, isoquinolones have been synthesized via inter-/intramolecular annulation protocols of unsaturated hydrocarbons with nitrogen-containing reaction partners
Pharmacokinetics
It is known that the compound has a molecular weight of 15919 , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
Isoquinoline derivatives have been associated with a wide range of biological activities . For instance, some isoquinoline derivatives have shown cytotoxic effects against certain cancer cell lines
Action Environment
It is known that various factors can influence the development and progression of neoplastic cells, including cytokines
Análisis Bioquímico
Biochemical Properties
(Isoquinolin-8-yl)methanol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with copper(II) complexes, which are known for their anticancer, antimicrobial, and antioxidant properties . These interactions often involve coordination bonds between the metal center and the nitrogen atom of the isoquinoline ring, affecting the stability and reactivity of the complexes.
Cellular Effects
The effects of (Isoquinolin-8-yl)methanol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, copper(II) complexes derived from isoquinoline ligands have demonstrated antiproliferative activity against several human cancer cell lines, including melanoma, hepatoma, colon cancer, and glioblastoma . These effects are often mediated through the induction of oxidative stress, DNA damage, and apoptosis.
Molecular Mechanism
At the molecular level, (Isoquinolin-8-yl)methanol exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, the binding interactions between (Isoquinolin-8-yl)methanol and copper(II) complexes result in the formation of stable coordination compounds that can inhibit the activity of certain enzymes . Additionally, these interactions can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of (Isoquinolin-8-yl)methanol over time in laboratory settings are crucial for its application in biochemical research. Studies have shown that the stability of copper(II) complexes derived from isoquinoline ligands can be affected by various factors, including pH and temperature . Long-term effects on cellular function have also been observed, with some complexes demonstrating sustained antiproliferative activity over extended periods.
Dosage Effects in Animal Models
The effects of (Isoquinolin-8-yl)methanol vary with different dosages in animal models. Studies have indicated that higher doses can lead to toxic or adverse effects, while lower doses may be more beneficial. For instance, copper(II) complexes derived from isoquinoline ligands have shown selective toxicity towards cancer cells at certain concentrations, while higher doses can affect normal cells . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects.
Metabolic Pathways
(Isoquinolin-8-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to influence the metabolic flux and levels of metabolites. For example, the metabolism of methanol, a related compound, involves several enzymes, including alcohol dehydrogenase and formaldehyde dehydrogenase . These interactions can affect the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of (Isoquinolin-8-yl)methanol within cells and tissues are mediated by various transporters and binding proteins. These interactions can influence the localization and accumulation of the compound. For instance, studies have shown that certain transporters can facilitate the uptake of isoquinoline derivatives into cells, affecting their intracellular concentration and activity .
Subcellular Localization
The subcellular localization of (Isoquinolin-8-yl)methanol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the localization of isoquinoline derivatives within the mitochondria has been shown to influence their ability to induce apoptosis in cancer cells . These findings underscore the importance of understanding the subcellular distribution of the compound to optimize its therapeutic potential.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Isoquinolin-8-yl)methanol can be achieved through several methods. One common approach involves the reduction of isoquinoline-8-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction typically proceeds under mild conditions and yields (Isoquinolin-8-yl)methanol as the primary product .
Industrial Production Methods
Industrial production methods for (Isoquinolin-8-yl)methanol are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(Isoquinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to isoquinoline-8-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to isoquinolin-8-ylmethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Isoquinoline-8-carboxylic acid.
Reduction: Isoquinolin-8-ylmethane.
Substitution: Depending on the nucleophile, various substituted isoquinoline derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound of (Isoquinolin-8-yl)methanol, known for its wide range of biological activities.
Quinoline: A structurally similar compound with significant medicinal and industrial applications.
Isoquinolin-1(2H)-one: Another derivative of isoquinoline with notable biological activities.
Uniqueness
(Isoquinolin-8-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 8-position allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
isoquinolin-8-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNDYRZGZAWJHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-15-5 | |
| Record name | 8-(Hydroxymethyl)isoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


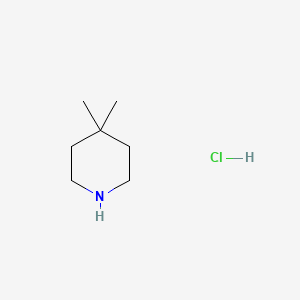


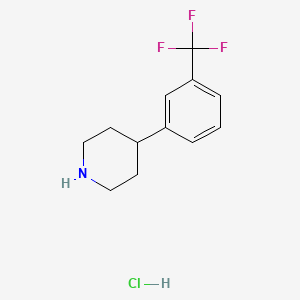
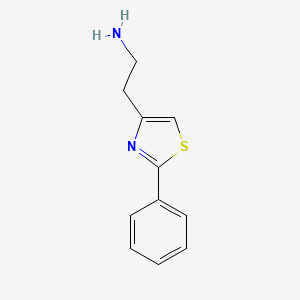
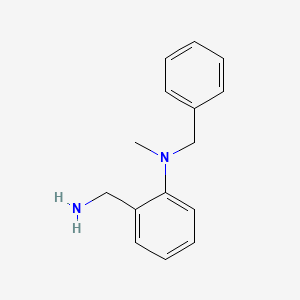

![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)

